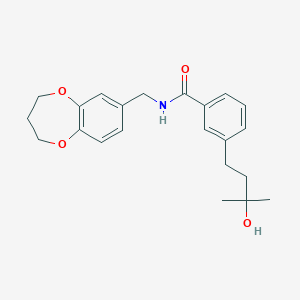

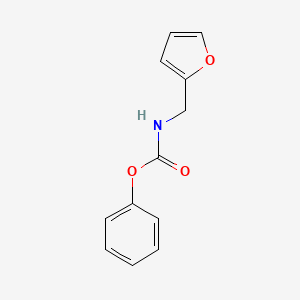

phenyl (2-furylmethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of phenyl (2-furylmethyl)carbamate and related compounds involves several methodologies. One approach includes the catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne with transition metal compounds, yielding 5-phenyl-2-furylcyclopropane derivatives in good yields (Miki et al., 2004). Another method involves the base cleavage of substituted [phenyl(2-thienyl)methyl]- and [phenyl(2-furyl)methyl]-trimethylsilane, demonstrating the stabilization of carbanionic centers by 2-thienyl and 2-furyl groups (Eaborn et al., 1980).

Molecular Structure Analysis

The molecular structure of phenyl (2-furylmethyl)carbamate has been elucidated through various spectroscopic and crystallographic techniques. Studies on related compounds, such as 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, have shown that molecules are linked by N—H⋯O hydrogen bonds, with independent molecules in the asymmetric unit adopting different conformations (Yaman et al., 2019).

Chemical Reactions and Properties

Phenyl (2-furylmethyl)carbamate undergoes various chemical reactions, highlighting its chemical properties. For example, the carbamate group is a key structural motif in many approved drugs and is synthesized from aniline using methyl formate as a green and efficient carbonylating agent, offering an alternative to the conventional CO/CH3OH route (Yalfani et al., 2015).

Physical Properties Analysis

The physical properties of phenyl (2-furylmethyl)carbamate, such as crystallinity and phase transformation, have been explored. Crystallization experiments with phenyl carbamate as a hydrogen-bond donor with crown ethers led to the discovery of three unknown polymorphs, providing insights into its phase transformation mechanisms (Wishkerman & Bernstein, 2008).

Chemical Properties Analysis

The chemical properties of phenyl (2-furylmethyl)carbamate, including its reactivity and interaction with other chemical species, have been a subject of study. The synthesis of phenyl carbamates catalyzed by iron (II) bromide represents an oxidative approach for cross-coupling of phenols with formamides, showcasing the versatile chemical properties of carbamates (Vala et al., 2021).

Scientific Research Applications

Analytical Chemistry :

- Electrochemical Detection in Agriculture : A study developed an electrochemical screening assay for the detection of phenyl carbamates like carbaryl, carbofuran, isoprocarb, and fenobucarb in grain samples, employing nano carbon black to create an effective screen printed sensor (Della Pelle et al., 2018).

Synthesis of Medicinal Compounds :

- Enantioselective Synthesis : A method for the enantioselective addition of phenyl carbamate to meso-epoxides was developed, efficiently generating protected trans-1,2-amino alcohols, useful in synthesizing medicinal compounds (Birrell & Jacobsen, 2013).

- Inhibition Studies in Alzheimer's Disease : Research on ortho-substituted phenyl N-butyl carbamates revealed their inhibitory effects on butyrylcholinesterase, a target in Alzheimer's disease treatment (Lin et al., 2005).

Material Science and Chemical Analysis :

- Functionalized Nanorods for Microextraction : Phenyl carbamate functionalized zinc oxide nanorods were used on cellulose filter paper for thin film microextraction, demonstrating effectiveness in extracting certain herbicides from water samples (Saraji & Mehrafza, 2017).

Organic Chemistry and Catalysis :

- Cyclopropanation of Alkenes : A study detailed the use of (2-furyl)carbene complexes, derived from 1-benzoyl-cis-1-buten-3-yne, for the cyclopropanation of alkenes, representing a novel approach in organic synthesis (Miki et al., 2004).

Pharmaceutical Applications :

- Antidepressant and Anticonvulsant Activities : Research on 3-(2-furyl)-pyrazoline derivatives, which include phenyl and furyl groups, explored their potential antidepressant and anticonvulsant activities (Özdemir et al., 2007).

- CO2 Conversion to Carbamates : A sustainable method for synthesizing N-aryl and N-alkyl carbamates from CO2 under atmospheric pressure was developed, with potential applications in creating polyurethane raw materials (Takeuchi et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

phenyl N-(furan-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(13-9-11-7-4-8-15-11)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSQIDMBJAISPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(furan-2-ylmethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)